molecular formula C13H20N2 B13090229 N-(Cyclohexylmethyl)-6-methylpyridin-3-amine

N-(Cyclohexylmethyl)-6-methylpyridin-3-amine

Cat. No.: B13090229
M. Wt: 204.31 g/mol
InChI Key: BOGRZOGUVHWJFB-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-6-methylpyridin-3-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexylmethyl group attached to a 6-methylpyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-6-methylpyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyclohexylmethyl)-6-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohexylmethyl)-6-methylpyridin-3-amine N-oxide
  • This compound derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexylmethyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-(cyclohexylmethyl)-6-methylpyridin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-7-8-13(10-14-11)15-9-12-5-3-2-4-6-12/h7-8,10,12,15H,2-6,9H2,1H3

InChI Key

BOGRZOGUVHWJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2CCCCC2

Origin of Product

United States

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